molecular formula C6H8ClN3 B12440281 3-Chloro-2-hydrazinyl-5-methylpyridine

3-Chloro-2-hydrazinyl-5-methylpyridine

Cat. No.: B12440281
M. Wt: 157.60 g/mol
InChI Key: QXRPHVYXBDPBJW-UHFFFAOYSA-N
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Description

3-Chloro-2-hydrazinyl-5-methylpyridine is a heterocyclic organic compound with the molecular formula C6H8ClN3 It is a derivative of pyridine, characterized by the presence of a chlorine atom at the third position, a hydrazinyl group at the second position, and a methyl group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-hydrazinyl-5-methylpyridine typically involves the chlorination of 2-hydrazinyl-5-methylpyridine. One common method includes the reaction of 2-hydrazinyl-5-methylpyridine with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

2-Hydrazinyl-5-methylpyridine+SOCl2This compound+SO2+HCl\text{2-Hydrazinyl-5-methylpyridine} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 2-Hydrazinyl-5-methylpyridine+SOCl2​→this compound+SO2​+HCl

This method is efficient and yields a high purity product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-hydrazinyl-5-methylpyridine undergoes various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The compound can be reduced to form hydrazones or amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or primary amines under basic conditions.

Major Products Formed

    Oxidation: Azo and azoxy derivatives.

    Reduction: Hydrazones and amines.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-2-hydrazinyl-5-methylpyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 3-Chloro-2-hydrazinyl-5-methylpyridine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The hydrazinyl group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the compound may participate in redox reactions, affecting cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-hydrazinyl-5-methylpyridine
  • 3-Chloro-2-hydrazinylpyridine
  • 3-Chloro-2-hydrazino-5-(trifluoromethyl)pyridine

Uniqueness

3-Chloro-2-hydrazinyl-5-methylpyridine is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C6H8ClN3

Molecular Weight

157.60 g/mol

IUPAC Name

(3-chloro-5-methylpyridin-2-yl)hydrazine

InChI

InChI=1S/C6H8ClN3/c1-4-2-5(7)6(10-8)9-3-4/h2-3H,8H2,1H3,(H,9,10)

InChI Key

QXRPHVYXBDPBJW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1)NN)Cl

Origin of Product

United States

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